molecular formula C18H19FN8O B1666234 Unii-vnm956Y27V CAS No. 1079274-94-4

Unii-vnm956Y27V

Cat. No. B1666234
M. Wt: 382.4 g/mol
InChI Key: AYOOGWWGECJQPI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD7451, also known as AZ12607092, is a tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity. AZD7451 binds to TRK, thereby preventing the neurotrophin-TRK interaction and subsequent TRK activation. This may eventually result in an inhibition of tumor cell proliferation in TRK-expressing tumor cells. TRK, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth, invasion and survival.

Scientific Research Applications

1. Antiviral Research

  • Artesunate Derivative TF27 for Oncogenic Alphaherpesvirus: The artesunate derivative TF27 has been found to inhibit the replication of the highly oncogenic Marek's disease virus (MDV) in chickens. This suggests potential applications for treating herpesvirus-induced cancers in avian species, paving the way for new antiherpesviral drug developments (Bertzbach et al., 2019).

2. Nanoparticle-Based Drug Delivery

  • Virus-like Particles for Targeted Therapeutic Delivery: Research on virus-like particles (VLPs) as noninfectious protein-based nanoparticles has shown their potential as effective vehicles for targeted delivery of therapeutic cargo. This could revolutionize drug delivery by overcoming challenges faced by current liposomal and polymer-based nanoparticles (Rohovie et al., 2017).

3. Therapeutic Applications in Traditional Chinese Medicine

  • Venenum Bufonis in Traditional Chinese Medicine: Venenum Bufonis, a traditional Chinese medicine, has shown a wide range of pharmacological effects such as anti-tumor, anti-inflammatory, and anesthetic activities. This review highlights the importance of further research for new drug development and establishing optimal dosages (Wei et al., 2019).

4. Development of New Drug Delivery Systems

  • Ursolic Acid-Loaded Nanostructured Lipid Carrier for Leishmaniasis Therapy: Development of a novel delivery system using nanostructured lipid carriers for ursolic acid showed promising anti-leishmanial activity. This suggests an innovative approach for drug delivery systems with better efficacy and fewer side effects (Das et al., 2017).

5. Pharmacogenetics Research

  • Pharmacogenetics Research Network: This research network focuses on correlating drug response with genetic variation, covering various medical disorders and groups of proteins that interact with drugs. This work is critical for understanding drug interactions and effects on a genetic level (Giacomini et al., 2007).

6. Experimental Antiviral Drugs

  • In vivo Proof-of-Concept for Experimental Antiviral Drugs: The study provides in vivo proof-of-concept for two experimental drugs, TF27 and LDC4297, using a murine cytomegalovirus model. This demonstrates their potential for future antiherpesviral treatment (Sonntag et al., 2019).

7. Oncolytic Virus Research

  • Phase 1 Study of Intravenous Oncolytic Poxvirus in Cancer Patients: This study evaluated the safety and potential anti-tumor activity of intravenous vvDD, an oncolytic vaccinia virus, in patients with advanced solid cancers, showing promise for future cancer therapies (Downs-Canner et al., 2016).

8. Global Substance Registration System

  • Consistent Descriptions for Substances Related to Health: The Global Substance Registration System (GSRS) provides rigorous scientific descriptions of substances relevant to regulated products, aiding in drug research and development (Peryea et al., 2020).

properties

IUPAC Name

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOOGWWGECJQPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Utatrectinib

CAS RN

1079274-94-4
Record name AZD-7451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UTATRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-vnm956Y27V
Reactant of Route 2
Reactant of Route 2
Unii-vnm956Y27V
Reactant of Route 3
Reactant of Route 3
Unii-vnm956Y27V
Reactant of Route 4
Unii-vnm956Y27V
Reactant of Route 5
Reactant of Route 5
Unii-vnm956Y27V
Reactant of Route 6
Unii-vnm956Y27V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.